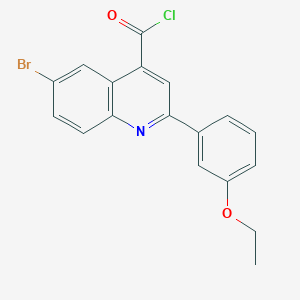

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Analyse Chemischer Reaktionen

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific diseases, particularly cancers.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce cell death, with varying degrees of efficacy across different types of cancer cells.

| Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 30 |

| A549 (Lung) | 10 | 25 |

| HeLa (Cervical) | 12 | 35 |

These results suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Proteomics Applications

The compound's reactive carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, making it a valuable tool for investigating protein functions and interactions. This application is crucial in understanding cellular mechanisms and developing targeted therapies.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound. The results indicated that it significantly reduced cell viability in multiple cancer cell lines compared to controls, highlighting its potential as an anticancer agent.

Study 2: Interaction with EGFR

Another investigation focused on the inhibitory effects of this compound on epidermal growth factor receptor (EGFR) signaling pathways. Treatment with this compound led to decreased phosphorylation of EGFR, suggesting effective blockade of this critical growth factor signaling pathway.

Chemical Synthesis

In addition to its biological applications, this compound is utilized in organic synthesis as a building block for various chemical reactions:

- Nucleophilic Substitution : The carbonyl chloride group can be substituted by nucleophiles like amines or alcohols to form corresponding amides or esters.

- Hydrolysis : In the presence of water, the carbonyl chloride can hydrolyze to form the corresponding carboxylic acid.

- Reduction : The compound can be reduced using agents like lithium aluminum hydride to yield alcohol derivatives.

Material Science

The unique properties of this compound also extend to material science. It is employed in the synthesis of novel materials with specific properties for industrial applications.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride include:

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid: This compound is a precursor in the synthesis of this compound.

6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: This compound shares a similar quinoline core structure but differs in its substituents and functional groups.

The uniqueness of this compound lies in its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis .

Biologische Aktivität

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits properties that may be useful in the development of therapeutic agents, particularly in oncology and proteomics. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H16BrClN2O

- Molecular Weight : Approximately 372.21 g/mol

- Structure : Contains a bromine atom, an ethoxyphenyl group, and a carbonyl chloride functional group, which enhances its reactivity with nucleophiles.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:

- Tyrosine Kinase Inhibition : The compound is known to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells.

- Targeted Action on EGFR and HER2 : Similar compounds have demonstrated inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), suggesting that this compound may act through comparable pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Viability Studies : In vitro studies using MTT assays have shown that this compound induces cell death in cancer cells, with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 30 |

| A549 (Lung) | 10 | 25 |

| HeLa (Cervical) | 12 | 35 |

Proteomics Applications

This compound's reactivity allows it to be utilized in proteomics for studying protein interactions. Its carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, making it a valuable tool for investigating protein functions and interactions.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in multiple cancer cell lines compared to controls. Notably, the compound exhibited a dose-dependent response, highlighting its potential as an anticancer agent .

Study 2: Interaction with EGFR

Another investigation focused on the inhibitory effects of this compound on EGFR signaling pathways. The study demonstrated that treatment with this compound led to decreased phosphorylation of EGFR, suggesting effective blockade of this critical growth factor signaling pathway .

Eigenschaften

IUPAC Name |

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClNO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPILLIVDCMEAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.